molecular formula C8H20N2 B2798853 N'-ethyl-N'-methylpentane-1,5-diamine CAS No. 1247858-06-5

N'-ethyl-N'-methylpentane-1,5-diamine

Cat. No. B2798853
CAS RN: 1247858-06-5
M. Wt: 144.262
InChI Key: QIIDLNYTVIHMLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N’-ethyl-N’-methylpentane-1,5-diamine” is C8H20N2. The molecular weight is 144.262. For a similar compound, 2-Methylpentamethylenediamine, the molecular formula is C6H16N2 , and the molecular weight is 116.20 .

Scientific Research Applications

Carbon Dioxide Capture and Solubility

Research has been conducted on the absorption and desorption properties of carbon dioxide (CO2) using aqueous solutions of related diamines. For example, the solubility of CO2 in aqueous solutions of 1,5-diamino-2-methylpentane (a closely related compound) has been studied for its potential in enhancing CO2 capture efficiency. These studies indicate that certain diamines can offer higher equilibrium CO2 loading capacities and lower volatility, suggesting their utility in reducing solvent loss during the CO2 removal process and potentially decreasing the solvent circulating rate required in absorption towers (Azhgan, Farsi, & Eslamloueyan, 2016; Hamidi, Farsi, & Eslamloueyan, 2018).

Chemoenzymatic Synthesis

Another application of related diamines is in the chemoenzymatic synthesis of optically active compounds. For instance, a novel family of prochiral pentane-1,5-diamines was synthesized and later desymmetrized using enzymes, highlighting the potential of such compounds in producing optically active nitrogenated compounds efficiently. This process underscores the relevance of diamines in synthesizing compounds with high enantiomeric excess, which are valuable in various chemical and pharmaceutical applications (Ríos‐Lombardía et al., 2011).

Biotransformation and Bioconversion

Diamines also play a crucial role in biotransformation processes. A study reported the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane using recombinant Escherichia coli cells. This example demonstrates the application of diamines in creating N-heterocyclic products through enzymatic processes, offering a sustainable and efficient method for producing valuable chemical products on a preparative scale (Borlinghaus et al., 2019).

Organocatalysis

Research on the use of protonated diamines for asymmetric Diels–Alder reactions showcases the role of diamines as effective organocatalysts. These catalysts facilitate cycloaddition reactions between different organic compounds, yielding products with high enantioselectivity. This application is significant in synthetic chemistry, where the creation of chiral molecules is crucial (Kim et al., 2005).

Environmental and Biological Applications

Studies also explore the environmental and biological implications of diamines, such as their role in chemical communication within ant species or their distribution and impact in wine, highlighting the broad applicability of these compounds beyond industrial and chemical synthesis to include ecological and sensory applications (Castracani et al., 2008; Lytra et al., 2012).

Safety And Hazards

2-Methylpentamethylenediamine, a similar compound, is a hazardous chemical. It can cause burns, is corrosive to skin, harmful when swallowed, and it can cause pulmonary edema and acute pneumonitis when inhaled in high concentrations .

properties

IUPAC Name

N'-ethyl-N'-methylpentane-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-3-10(2)8-6-4-5-7-9/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIDLNYTVIHMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Aminopentyl)(ethyl)methylamine

CAS RN

1247858-06-5
Record name (5-aminopentyl)(ethyl)methylamine
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